Home > Products > Screening Compounds P56445 > Estradiol-3,4-quinone
Estradiol-3,4-quinone - 144082-88-2

Estradiol-3,4-quinone

Catalog Number: EVT-1538338
CAS Number: 144082-88-2
Molecular Formula: C18H22O3
Molecular Weight: 286.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Estradiol-3,4-quinone is a significant metabolite derived from estradiol, a principal female sex hormone. It forms through the oxidation of catechol estrogens, particularly 4-hydroxyestradiol. This compound has garnered attention due to its potential role as a carcinogen, particularly in the context of breast and prostate cancers. The metabolic pathway leading to estradiol-3,4-quinone involves enzymatic oxidation processes that convert estradiol into reactive quinones capable of forming DNA adducts, which can initiate mutagenesis and tumorigenesis.

Source and Classification

Estradiol-3,4-quinone is classified as a catechol estrogen-3,4-quinone. It is synthesized from 4-hydroxyestradiol through enzymatic processes involving cytochrome P450 enzymes or peroxidases. The compound is primarily studied within the fields of biochemistry and oncology due to its implications in cancer biology.

Synthesis Analysis

Methods

The synthesis of estradiol-3,4-quinone can be achieved through various methods, with activated manganese dioxide being one of the most effective reagents for converting catechol estrogens to their corresponding quinones. This method involves the following steps:

  1. Starting Material: 4-hydroxyestradiol is used as the starting material.
  2. Oxidation: The catechol structure undergoes oxidation facilitated by activated manganese dioxide.
  3. Isolation: The resulting quinones are then purified using chromatographic techniques.

Technical Details

The reaction conditions typically involve a controlled environment where temperature and solvent composition are optimized to ensure high yields of estradiol-3,4-quinone while minimizing side reactions. Characterization of the synthesized compound is performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity and purity .

Molecular Structure Analysis

Structure

Estradiol-3,4-quinone features a quinone structure characterized by two carbonyl groups adjacent to each other in a six-membered ring system derived from estradiol. Its molecular formula is C18H20O2C_{18}H_{20}O_2.

Data

Key structural data include:

  • Molecular Weight: 272.36 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for quinones.
Chemical Reactions Analysis

Reactions

Estradiol-3,4-quinone is known for its reactivity with nucleophilic sites in DNA, leading to the formation of depurinating DNA adducts. The primary reactions include:

  1. Formation of DNA Adducts: Estradiol-3,4-quinone reacts with adenine and guanine bases in DNA.
    • Adducts Formed: The predominant products are 4-hydroxyestradiol-1-N7Guanine and 4-hydroxyestradiol-1-N3Adenine.
  2. Mechanistic Pathway: The reaction occurs via 1,4-Michael addition mechanisms where the electrophilic quinone interacts with nucleophilic sites on DNA .

Technical Details

Quantitative analyses of these reactions often utilize high-performance liquid chromatography coupled with mass spectrometry to identify and quantify the resulting adducts .

Mechanism of Action

The mechanism by which estradiol-3,4-quinone exerts its effects involves several steps:

  1. Oxidation of Catechol Estrogens: Enzymatic oxidation transforms catechol estrogens into highly reactive quinones.
  2. DNA Interaction: These quinones preferentially bind to specific bases in DNA, forming adducts that can lead to apurinic sites.
  3. Mutagenesis: The depurination process results in mutations during DNA replication, contributing to carcinogenesis .
Physical and Chemical Properties Analysis

Physical Properties

Estradiol-3,4-quinone is typically characterized by:

  • Appearance: Yellowish solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Reactivity: High reactivity due to the presence of electrophilic carbonyl groups.
  • Stability: Relative stability varies; it can decompose under certain conditions or react further if not handled properly.
Applications

Estradiol-3,4-quinone has several scientific applications:

  1. Cancer Research: It serves as a model compound for studying estrogen metabolism and its implications in cancer initiation.
  2. Biochemical Studies: Used in studies investigating the formation of DNA adducts and their roles in mutagenesis.
  3. Pharmacology: Understanding its mechanism can aid in developing strategies for cancer prevention or treatment targeting estrogen metabolism pathways.
Chemical Structure and Biosynthesis of Estradiol-3,4-Quinone

Structural Characterization and Isomeric Specificity

Estradiol-3,4-quinone (E2-3,4-Q) is an ortho-quinone derivative of 17β-estradiol characterized by adjacent carbonyl groups at positions C-3 and C-4 of the steroid A-ring. This structural arrangement creates a highly electrophilic system, with C-1 identified as the primary site for nucleophilic attack due to resonance stabilization of the transition state [3] [5]. The quinone's planarity across the A-ring facilitates intercalation with DNA bases, enhancing its genotoxic potential.

E2-3,4-Q exhibits distinct reactivity compared to its isomer estradiol-2,3-quinone (E2-2,3-Q). The 3,4-isomer demonstrates 10- to 30-fold greater reactivity toward purine bases in DNA due to:

  • Electrophilic potency: Lower reduction potential (-0.42 V vs. -0.56 V for 2,3-Q) enabling preferential oxidation of cellular reductants [3]
  • Depurination kinetics: Forms unstable N-7 guanine and N-3 adenine adducts with half-lives < 4 hours, facilitating rapid adduct release [5]
  • Adduct profile: Generates >90% depurinating adducts (4-OHE2-1-N3Ade and 4-OHE2-1-N7Gua) versus <10% stable adducts, while the 2,3-isomer forms primarily stable DNA modifications [6] [9]

Table 1: Comparative Reactivity of Estradiol Quinone Isomers

Structural FeatureEstradiol-3,4-QuinoneEstradiol-2,3-Quinone
Electrophilic CentersC-1 (primary), C-2C-1, C-4
DNA Adduct Ratio (Depurinating:Stable)9:11:4
Major Adducts4-OHE2-1-N3Ade, 4-OHE2-1-N7Gua2-OHE2-6-N3Ade, 2-OHE2-6-N6dA
Relative Mutagenic PotentialHigh (85-95% of total DNA damage)Low (5-15% of total DNA damage)

Enzymatic Pathways for 4-Hydroxylation of Estradiol

The biosynthesis of E2-3,4-Q initiates with cytochrome P450 (CYP)-mediated 4-hydroxylation of estradiol (E2), forming the obligate intermediate 4-hydroxyestradiol (4-OHE2). This reaction represents the rate-limiting step in the metabolic activation pathway [4] [7]:

  • CYP1B1 dominance: Catalyzes >85% of estrogen 4-hydroxylation with catalytic efficiency (kcat/Km) of 12.7 min⁻¹μM⁻¹, exhibiting 40-fold selectivity for 4-OH over 2-OH product formation [4] [9]
  • Tissue-specific expression: Highest activity in estrogen-sensitive tissues (mammary gland, prostate, ovary) and tumor microenvironments, regulated by AhR-dependent transcriptional activation [7]
  • Minor contributors: CYP1A1 and CYP3A4 contribute <15% of total 4-hydroxylation activity in extrahepatic tissues, with substantially lower Vmax values (≤1.2 nmol/min/nmol P450) compared to CYP1B1 (4.8 nmol/min/nmol P450) [7]

Table 2: Enzymatic Sources of Estradiol 4-Hydroxylation

EnzymeCatalytic Efficiency (kcat/Km, min⁻¹μM⁻¹)Tissue DistributionRegulatory Factors
CYP1B112.7 ± 0.9Mammary, Prostate, EndometriumAhR agonists (dioxins, PAHs)
CYP1A12.1 ± 0.3Liver, LungAhR agonists, smoking
CYP3A40.8 ± 0.2Liver, IntestinePXR activators (rifampicin)
CYP1A2Not detectedLiverAhR agonists, dietary components

Oxidative Conversion of 4-Hydroxyestradiol to Estradiol-3,4-Quinone

The oxidation of 4-OHE2 to E2-3,4-Q occurs through a two-electron oxidation process, bypassing the semiquinone intermediate. This conversion is catalyzed by multiple oxidative systems in target tissues [2] [8] [9]:

  • Peroxidase-mediated oxidation:
  • Prostaglandin H synthase (PGHS): Km = 42 μM, Vmax = 3.8 nmol/min/mg in mammary epithelial cells
  • Myeloperoxidase (MPO): Generates hypochlorous acid that oxidizes 4-OHE2 with second-order rate constant 1.2 × 10³ M⁻¹s⁻¹
  • Lactoperoxidase: Primary pathway in thyroid and breast tissue, maximal activity at pH 5.5-6.0 [6]
  • Metal-catalyzed oxidation:
  • Cu²⁺/H₂O₂ system: Rate constant 8.7 × 10² M⁻¹s⁻¹ at physiological pH
  • Fe³⁺-EDTA complex: Promotes Fenton-like oxidation with 75% yield within 30 minutes

The quinonization kinetics exhibit pseudo-first-order behavior with t₁/₂ = 8-12 minutes under physiological conditions. This rapid conversion creates a steady-state concentration of E2-3,4-Q in estrogen-responsive tissues estimated at 0.1-5 nM, sufficient for DNA interaction but below detection thresholds of most analytical methods [2] [9].

Role of Cytochrome P450 1B1 in Metabolic Activation

CYP1B1 serves as the primary metabolic activator for E2-3,4-Q formation through its dual catalytic functions:

  • Stereoselective hydroxylation: Generates 4-OHE2 with 98% enantiomeric excess, far exceeding other CYP isoforms in catalytic specificity [4] [7]
  • Secondary oxidation: Directly oxidizes 4-OHE2 to E2-3,4-Q under low NADPH conditions, functioning as a quinone synthetase (kcat = 2.4 min⁻¹) [9]

The enzyme's overexpression in hormone-dependent tumors creates a carcinogenic microenvironment:

  • Tissue-specific overexpression: 8- to 15-fold higher expression in breast tumor epithelium versus adjacent normal tissue, correlated with increased 4-OHE2:2-OHE2 ratio (≥1.8 in tumors vs ≤0.6 in normal) [4] [7]
  • Genetic polymorphisms: CYP1B1*3 (Val432Leu) variant increases catalytic efficiency 3-fold for 4-hydroxylation, associated with 2.1-fold elevated breast cancer risk in premenopausal women [4]
  • Transcriptional regulation: Aryl hydrocarbon receptor (AhR) binding to xenobiotic response elements (XREs) induces CYP1B1 expression, creating a feed-forward loop for estrogen activation in the presence of environmental toxins [7] [9]

Table 3: Impact of CYP1B1 Polymorphisms on Estradiol Metabolism

VariantNucleotide ChangeCatalytic Efficiency for 4-OHE2 Formation (Fold Change)Cancer Risk Association (OR)
CYP1B1*2Arg48Gly1.2×Not significant
CYP1B1*3Ala119Ser2.1×Prostate cancer (1.7)
CYP1B1*4Leu432Val3.3×Breast cancer (2.1)
CYP1B1*5Asn453Ser0.8×Protective (0.6)

The tissue-specific overexpression and polymorphic variants establish CYP1B1 as the dominant molecular determinant of endogenous E2-3,4-Q generation, positioning it as a critical target for chemopreventive strategies. Natural compounds including resveratrol and synthetic inhibitors like 2,4,3',5'-tetramethoxystilbene effectively suppress CYP1B1-mediated quinone formation (IC50 = 0.8-1.2 μM), demonstrating the therapeutic potential of metabolic pathway modulation [4] [9].

Properties

CAS Number

144082-88-2

Product Name

Estradiol-3,4-quinone

IUPAC Name

(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4-dione

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,20H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1

InChI Key

XVPUMLOTNZVTSL-ZHIYBZGJSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=O)C4=O

Synonyms

E2-3,4-Q
estradiol-3,4-quinone

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=O)C4=O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=O)C4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.